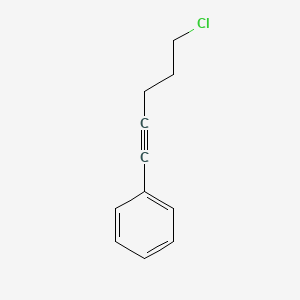
Benzene, (5-chloro-1-pentynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (5-chloro-1-pentynyl)-: is an organic compound with the molecular formula C11H11Cl . It is characterized by a benzene ring substituted with a 5-chloro-1-pentynyl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of an alkyne and a chlorine substituent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-chloro-1-pentynyl)- typically involves the coupling of a benzene derivative with a 5-chloro-1-pentyne. One common method is the Sonogashira coupling reaction , which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction proceeds as follows:
Aryl halide: (e.g., bromobenzene) is reacted with .
Catalysts: Palladium(0) and copper(I) iodide.
Base: Triethylamine or diisopropylamine.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Typically around 60-80°C.
Industrial Production Methods: Industrial production methods for Benzene, (5-chloro-1-pentynyl)- are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. Large-scale reactions may use continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, (5-chloro-1-pentynyl)- can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation and halogenation, to form alkenes or dihalides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or oleum.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrogenation: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed:
Nitration: Nitrobenzene derivatives.
Sulfonation: Benzene sulfonic acid derivatives.
Halogenation: Chlorobenzene or bromobenzene derivatives.
Hydrogenation: Alkenes or alkanes depending on the extent of hydrogenation.
Scientific Research Applications
Chemistry: : Benzene, (5-chloro-1-pentynyl)- is used as an intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds . Biology and Medicine : Research is ongoing into its potential use in pharmaceuticals, where its unique structure may offer novel biological activities . Industry : The compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of Benzene, (5-chloro-1-pentynyl)- in chemical reactions involves the interaction of its functional groups with various reagents. The benzene ring undergoes electrophilic substitution, while the alkyne group can participate in addition reactions. The chlorine atom can act as a leaving group in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Benzene, (5-bromo-1-pentynyl)-: Similar structure but with a bromine atom instead of chlorine.
Benzene, (5-iodo-1-pentynyl)-: Similar structure but with an iodine atom instead of chlorine.
Benzene, (5-fluoro-1-pentynyl)-: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: : Benzene, (5-chloro-1-pentynyl)- is unique due to the specific reactivity imparted by the chlorine atom, which can influence the compound’s behavior in substitution reactions and its overall stability .
Properties
CAS No. |
24463-87-4 |
|---|---|
Molecular Formula |
C11H11Cl |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
5-chloropent-1-ynylbenzene |
InChI |
InChI=1S/C11H11Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,6,10H2 |
InChI Key |
CNFXMYILAIFDPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















